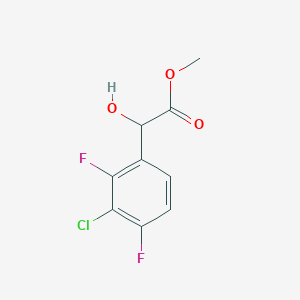

Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate

Description

Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is a halogenated aromatic ester with a hydroxyacetate backbone.

- Phenyl ring substitution: A 3-chloro-2,4-difluorophenyl group, which introduces steric and electronic effects due to halogen positioning.

- Ester group: A methyl ester at the α-hydroxyacetate position, influencing solubility and reactivity.

Though direct data for this compound is absent, its molecular formula can be inferred as C₉H₇ClF₂O₃ (based on analogs like methyl 2-(3-chlorophenyl)-2-hydroxyacetate, C₉H₉ClO₃ ), with an approximate molecular weight of 236.6 g/mol.

Properties

IUPAC Name |

methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLDJKDBVQBKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3-chloro-2,4-difluoroaniline.

Step 1: The aniline derivative undergoes diazotization followed by Sandmeyer reaction to introduce the chloro group, forming 3-chloro-2,4-difluorobenzene.

Step 2: The benzene derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 2-(3-chloro-2,4-difluorophenyl)acetophenone.

Step 3: The acetophenone is oxidized using a suitable oxidizing agent such as potassium permanganate to yield 2-(3-chloro-2,4-difluorophenyl)acetic acid.

Step 4: Finally, esterification of the acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid produces methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

Oxidation: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate.

Reduction: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

-

Synthesis of Complex Molecules :

- Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications that can lead to novel compounds with varied properties.

-

Catalysis :

- The compound's unique functional groups may enable its use in catalytic processes, facilitating various chemical reactions that are crucial in organic synthesis.

Biology and Medicine

-

Pharmaceutical Development :

- The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible biological activity, particularly related to the chloro and fluoro substituents, which may enhance binding affinity to specific biological targets.

-

Biochemical Studies :

- Research has utilized this compound to explore interactions between halogenated organic molecules and biological systems. These studies often focus on enzyme inhibition and receptor binding assays, contributing to the understanding of drug design and development.

-

Anti-inflammatory Effects :

- Halogenated compounds are frequently studied for their anti-inflammatory properties. The hydroxyl group may modulate inflammatory pathways by interacting with cyclooxygenase enzymes or other mediators involved in inflammation.

Industrial Applications

- Materials Science :

- This compound can be utilized in the development of specialty materials due to its unique chemical properties. Its application in polymer science is an area of ongoing research.

Antimicrobial Activity Study

A study on related halogenated compounds demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. This suggests that this compound could exhibit similar antimicrobial properties, warranting further investigation into its efficacy as an antimicrobial agent.

Pharmaceutical Applications

In pharmaceutical research, this compound has been explored as a potential intermediate for synthesizing more complex therapeutic agents. Its unique functional groups allow for modifications that could lead to enhanced biological activity, particularly in targeting specific diseases.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The chloro and fluoro substituents may enhance binding affinity to specific molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Differences

Halogen Substitution Patterns: The target compound features 3-Cl, 2-F, and 4-F substitutions, creating a highly electronegative and sterically hindered phenyl ring. This contrasts with analogs like methyl 2-(3-chlorophenyl)-2-hydroxyacetate (single 3-Cl substitution) or ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (4-Cl, 3-F) . The additional fluorine in the target likely enhances lipophilicity and metabolic stability compared to mono-halogenated analogs. Methyl 2-chloro-2-(3-fluorophenyl)acetate replaces the hydroxyl group with chlorine, altering hydrogen-bonding capacity and reactivity.

Ester Group Effects :

- Methyl esters (e.g., target, ) generally exhibit lower boiling points and higher volatility compared to ethyl esters (e.g., ).

Physicochemical and Spectroscopic Properties

- Collision Cross-Section (CCS) : For the brominated analog methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate, predicted CCS values range from 151.5–157.4 Ų (adduct-dependent) . This suggests a compact molecular conformation despite halogen bulk, which may apply to the target compound.

- Solubility: The hydroxyl group in the target and analogs (e.g., ) improves water solubility relative to non-hydroxylated derivatives (e.g., ).

Research and Application Insights

- Synthetic Utility: The hydroxyacetate moiety in analogs (e.g., ) is often leveraged in pharmaceutical intermediates. For example, methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0) is a key intermediate in drug synthesis .

Biological Activity

Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is a synthetic organic compound with significant potential in biological and pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes halogen substituents that enhance its biological activity. The following sections provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8ClF2O3

- IUPAC Name : this compound

- CAS Number : 1891846-88-0

The compound features a chloro and two fluoro groups on the phenyl ring, contributing to its unique reactivity and interaction with biological systems. The presence of the hydroxyl group also suggests potential for hydrogen bonding, affecting its solubility and biological interactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various cellular proteins and enzymes. The halogen substituents may enhance binding affinity to specific molecular targets, potentially influencing pathways involved in cell signaling and metabolism.

Anti-inflammatory Effects

Halogenated compounds are often investigated for their anti-inflammatory properties. The presence of the hydroxyl group may contribute to the modulation of inflammatory pathways by acting on cyclooxygenase enzymes or other mediators involved in inflammation.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted on related halogenated compounds demonstrated significant inhibition of bacterial growth in vitro. The compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results that suggest further investigation into this compound could yield similar findings.

-

Pharmaceutical Applications :

- In pharmaceutical research, the compound has been explored as a potential intermediate for synthesizing more complex molecules with therapeutic applications. Its unique functional groups allow for modifications that could lead to enhanced biological activity.

-

Biochemical Studies :

- Various biochemical studies have utilized similar compounds to understand interactions between halogenated organic molecules and biological systems. These studies often focus on enzyme inhibition and receptor binding assays.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anti-inflammatory |

| Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate | Similar structure | Investigated for metabolic pathway modulation |

| 3-Chloro-2,4-difluorophenylacetic acid | Similar structure | Studied for anti-inflammatory effects |

Q & A

Q. Advanced Characterization :

- X-Ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., halogen bonding between Cl and sulfonyl groups in derivatives) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess .

How does the compound’s stability vary under different storage conditions?

Level: Basic

Methodological Answer:

Q. Advanced Stability Analysis :

- Forced Degradation Studies : Expose to accelerated conditions (40°C/75% RH, acidic/basic buffers) to identify degradation products via LC-MS. Hydrolysis of the ester bond is the primary degradation pathway .

What are the contradictions in reported synthetic yields, and how can they be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in yields (e.g., 29% vs. 54% for sulfonate ester derivatives) arise from:

- Reagent Purity : Impure starting materials (e.g., 3-nitrobenzenesulfonyl chloride) reduce efficiency. Pre-purify via distillation .

- Catalyst Optimization : Replace HBF·OEt with milder catalysts (e.g., DMAP) to suppress side reactions .

- Scale Effects : Batch vs. continuous flow synthesis impacts reproducibility; microreactors improve mixing and heat transfer .

What biological screening assays are suitable for initial activity studies?

Level: Basic

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to test MIC values .

- Cytotoxicity Screening : MTT assay on HEK-293 or HeLa cells to evaluate IC .

Q. Advanced Mechanistic Studies :

- Enzyme Inhibition : Molecular docking (AutoDock Vina) and SPR analysis to assess binding to targets like cyclooxygenase-2 .

How can computational methods address gaps in experimental data?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311++G(d,p)) to predict reactivity at the α-hydroxy group .

- Degradation Modeling : Use Gaussian-based QSPR models to simulate hydrolysis kinetics under varying pH .

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

Q. Advanced Waste Management :

- Neutralization : Quench residual reagents with 10% NaHCO before disposal .

- Halogenated Waste : Separate from general waste; incinerate at >1,200°C to prevent dioxin formation .

What role does this compound play in pharmaceutical intermediate synthesis?

Level: Advanced

Methodological Answer:

It serves as a chiral precursor for antiplatelet agents (e.g., Clopidogrel analogs) via sulfonylation or Mitsunobu reactions . Key steps:

- Sulfonate Ester Formation : React with 3-nitrobenzenesulfonyl chloride to introduce leaving groups for nucleophilic substitution .

- Chiral Resolution : Kinetic resolution using lipases (e.g., Candida antarctica) to isolate enantiopure intermediates .

How can researchers validate conflicting bioactivity data in literature?

Level: Advanced

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., NIH-3T3, HepG2) to confirm IC consistency .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.